REACTION_CXSMILES
|
CC(C)([O-])C.[Na+].Cl.[OH:8][CH:9]1[CH2:12][NH:11][CH2:10]1.Br[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.C1(P(C2C=CC=CC=2)C2C=CC3C(=CC=CC=3)C=2C2C3C(=CC=CC=3)C=CC=2P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C1(C)C=CC=CC=1>[C:14]1([N:11]2[CH2:12][CH:9]([OH:8])[CH2:10]2)[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:0.1,2.3|
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Name
|
|
Quantity
|
1.053 g
|
Type
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reactant
|
Smiles
|
CC(C)([O-])C.[Na+]
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Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
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Cl.OC1CNC1
|
Name
|
|
Quantity
|
0.864 g
|
Type
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reactant
|
Smiles
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BrC1=CC=CC=C1
|
Name
|
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
0.234 g
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)P(C1=C(C2=CC=CC=C2C=C1)C1=C(C=CC2=CC=CC=C12)P(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
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2 mL
|
Type
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solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Type
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CUSTOM
|
Details
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with stirring in a Schlenk apparatus
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
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is initially charged under argon
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Type
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STIRRING
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Details
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the reaction mixture is stirred at 70° C. for 5 hours
|
Duration
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5 h
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Type
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TEMPERATURE
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Details
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The reaction mixture is cooled
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Type
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ADDITION
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Details
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poured onto ice-water (50 ml)
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Type
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EXTRACTION
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Details
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extracted with tert-butyl methyl ether (2×100 ml)
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Type
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WASH
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Details
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The organic phases are washed with brine (50 ml)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over sodium sulphate
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Type
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CONCENTRATION
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Details
|
concentrated by evaporation
|
Name
|
|
Type
|
product
|
Smiles
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C1(=CC=CC=C1)N1CC(C1)O
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Name
|
|
Type
|
product
|
Smiles
|
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |